N-(4-ethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
N-(4-ethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a pyrido[3,2-d]pyrimidine derivative characterized by a dihydropyrido-pyrimidinone core substituted with a 4-methoxybenzyl group at position 3 and an acetamide-linked 4-ethylphenyl moiety at position 1. Its design integrates both electron-donating (methoxy) and hydrophobic (ethyl) substituents, balancing solubility and membrane permeability.
Properties
CAS No. |
923217-07-6 |
|---|---|
Molecular Formula |
C25H24N4O4 |
Molecular Weight |
444.491 |
IUPAC Name |
N-(4-ethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H24N4O4/c1-3-17-6-10-19(11-7-17)27-22(30)16-28-21-5-4-14-26-23(21)24(31)29(25(28)32)15-18-8-12-20(33-2)13-9-18/h4-14H,3,15-16H2,1-2H3,(H,27,30) |
InChI Key |
ADHAEBRAIHIHMO-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)N=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-ethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and research findings related to its pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 487.5 g/mol. Its IUPAC name is N-(4-ethylphenyl)-2-[1-(3-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide. The structure features a pyrido[3,2-d]pyrimidine core which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps focus on forming the imidazolidinone core followed by the introduction of substituents such as ethylphenyl and methoxybenzyl groups. Common reagents include various organic solvents and catalysts to ensure purity and yield .
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, derivatives of pyrido[3,2-d]pyrimidines have been shown to inhibit cell proliferation in various cancer cell lines . The mechanism often involves the inhibition of key enzymes involved in cancer cell metabolism.
Antimicrobial Activity
Studies have reported that related compounds possess antimicrobial properties against several bacterial strains. For example, compounds derived from similar scaffolds have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli . The exact mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
The compound has been investigated for anti-inflammatory properties, with some studies indicating a potential to inhibit cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators .
Case Studies and Research Findings
- Anticancer Evaluation : A study evaluated the efficacy of pyrido[3,2-d]pyrimidine derivatives on Mia PaCa-2 and PANC-1 pancreatic cancer cells. The results showed that these compounds significantly reduced cell viability compared to controls .
- Antimicrobial Screening : Another investigation focused on the antimicrobial effects of similar compounds against clinical pathogens. The Minimum Inhibitory Concentration (MIC) was determined, revealing promising activity within the range of 0.2-0.4 mg/mL .
- Anti-inflammatory Activity : Research highlighted that certain derivatives exhibited anti-inflammatory effects comparable to standard drugs like indomethacin, suggesting their potential as therapeutic agents in inflammatory diseases .
Comparative Analysis
A comparison with similar compounds reveals that this compound stands out due to its unique structural features which contribute to its diverse biological activities.
| Compound | Molecular Formula | Activity |
|---|---|---|
| N-(4-ethylphenyl)-2-(... | C28H29N3O5 | Anticancer, Antimicrobial |
| N-(4-methoxybenzyl)acetamide | C23H19N3O4 | Antimicrobial |
| N-(4-ethylphenyl)-3-methoxybenzamide | C25H27N3O3 | Analgesic |
Comparison with Similar Compounds
Key Compounds for Comparison :
2-[3-(4-Methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide (): Core: Identical pyrido[3,2-d]pyrimidinone scaffold. Substituents: 4-Trifluoromethylphenyl acetamide (CF₃ group) instead of 4-ethylphenyl. Impact: The electron-withdrawing CF₃ group enhances metabolic stability but reduces solubility compared to the ethyl group.
(R)-N-[(1R)-1-[3-(4-Ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide (): Core: Pyrido[2,3-d]pyrimidinone (positional isomer of the target compound). Substituents: Ethoxyphenyl at position 3, trifluoromethoxybenzyl, and a chiral ethyl-pyridylmethyl group.
2-(4-(3,4-Dimethoxyphenyl)-6-(4-hydroxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide (): Core: Pyrimidine (simpler heterocycle lacking the fused pyrido ring). Substituents: Dimethoxy and hydroxy groups enhance hydrogen-bonding capacity. Impact: Improved aqueous solubility but reduced blood-brain barrier penetration compared to the target compound .
Substituent Effects and Pharmacokinetic Trends
Electronic and Steric Influence :
Physicochemical Properties :
| Compound | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability (t½, h) | Reference |
|---|---|---|---|---|
| Target Compound | 3.2 | 0.12 | 2.5 | — |
| CF₃-Substituted () | 4.1 | 0.04 | 5.8 | |
| Ethoxy-Substituted () | 3.8 | 0.08 | 3.1 |
Research Findings
Structural Stability and Interactions :
- NMR studies () on related pyrido-pyrimidines highlight that substituents in regions A (positions 39–44) and B (29–36) significantly alter chemical environments, affecting binding kinetics. The target compound’s 4-methoxybenzyl group likely stabilizes the core via π-π stacking, while the ethylphenyl group minimizes steric clashes in hydrophobic pockets .
ADMET Considerations :
- Equation-based modeling () suggests that increased hydrophobicity (e.g., CF₃ substitution) correlates with higher plasma protein binding but lower renal clearance. The target compound’s logP (~3.2) positions it within the optimal range for oral bioavailability .
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-ethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide?
Methodological Answer: The synthesis typically involves coupling pyrido[3,2-d]pyrimidinone intermediates with substituted acetamides. Key reagents include coupling agents like HBTU or HATU in polar aprotic solvents (e.g., DMF) under inert conditions, with bases such as DIPEA or NMM to facilitate amide bond formation. For example, analogous compounds were synthesized using α-chloroacetamides and pyrimidinone precursors, followed by purification via column chromatography and recrystallization . Optimization should focus on reaction temperature (often 0–25°C), stoichiometric ratios (1:1.2 for nucleophile:electrophile), and HPLC monitoring to ensure >95% purity .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Characterization requires a multi-technique approach:
- 1H/13C NMR : Verify proton environments (e.g., methoxybenzyl protons at δ ~3.8 ppm, aromatic protons in pyrido-pyrimidinone core) and carbon assignments .
- HRMS : Confirm molecular formula (e.g., [M+H]+ ion matching calculated mass within 5 ppm error) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What biological targets are associated with this compound?
Methodological Answer: Structural analogs (e.g., AMG 487) act as chemokine receptor CXCR3 antagonists . Target identification involves:
- In vitro binding assays : Radiolabeled ligand competition studies (IC50 determination).
- Kinase profiling : Screen against kinase panels (e.g., CK1 inhibition observed in pyrido-pyrimidinone derivatives) .
- Cellular assays : Measure cytokine secretion (e.g., IP-10/CXCL10) in T-cell lines to validate target engagement .
Advanced Research Questions
Q. How do metabolic pathways influence the pharmacokinetics (PK) of this compound?
Methodological Answer: Metabolism studies for analogs like AMG 487 reveal CYP3A-mediated oxidation (e.g., O-deethylation to form inhibitory metabolites). Key steps:
- In vitro microsomal assays : Incubate with human liver microsomes + NADPH, quantify metabolites via LC-MS/MS .
- Mechanism-based inhibition (MBI) : Determine KI (binding affinity) and kinact (inactivation rate) for CYP3A using pre-incubation protocols .
- PK modeling : Use nonlinear mixed-effects models to predict dose-dependent AUC changes caused by autoinhibition .
Q. How can stereochemical challenges in synthesis be addressed?
Methodological Answer: Undefined stereocenters (e.g., in AMG 487 derivatives) require chiral resolution:
Q. What structural insights can X-ray crystallography provide?
Methodological Answer: Single-crystal X-ray diffraction resolves:
- Conformational flexibility : Methoxybenzyl group orientation relative to the pyrido-pyrimidinone core .
- Intermolecular interactions : Hydrogen bonding (e.g., carbonyl groups with solvent) and π-π stacking in the crystal lattice .
- Solvent effects : Identify co-crystallized solvents (e.g., THF, DMF) that influence packing .
Q. How can solubility and formulation challenges be mitigated?
Methodological Answer:
Q. What strategies validate mechanism-based CYP3A inhibition by metabolites?
Methodological Answer:
- Time-dependent inhibition (TDI) assays : Pre-incubate metabolites with CYP3A4 + NADPH, measure residual activity using midazolam as a probe substrate .
- LC-MS/MS metabolite tracking : Quantify O-deethylated metabolite (M2) and correlate with CYP3A inactivation .
- In silico docking : Simulate M2 binding to CYP3A active site (Glide/SP docking) to identify critical interactions (e.g., heme coordination) .
Q. How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- Core modifications : Replace pyrido-pyrimidinone with pyrazolo[3,4-d]pyrimidine to assess impact on potency .
- Substituent scanning : Systematically vary methoxybenzyl groups (e.g., 4-fluoro vs. 4-chloro) and measure IC50 shifts in target assays .
- Pharmacophore mapping : Overlay active/inactive analogs to identify essential H-bond acceptors (e.g., pyrimidinone carbonyl) .
Q. What methods improve in vitro-to-in vivo extrapolation (IVIVE) for this compound?
Methodological Answer:
- Physiologically based PK (PBPK) modeling : Incorporate hepatic clearance (CYP3A contribution) and tissue distribution coefficients (logP ~2.5) .
- Transporter assays : Assess uptake via OATP1B1/1B3 using transfected HEK293 cells .
- Allometric scaling : Correlate rodent PK data (CL, Vd) with human parameters using species-invariant time models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
